3,4-Dichloro-8-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,4-Dichloro-8-fluoroquinoline involves several steps, typically starting with the appropriate substituted aniline derivatives. One common method includes the cyclization of substituted anilines with suitable reagents under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,4-Dichloro-8-fluoroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a halogen atom with a nucleophile.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
Scientific Research Applications
3,4-Dichloro-8-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antibacterial and antiviral agents due to its ability to inhibit various enzymes.
Material Science: The compound is utilized in the synthesis of liquid crystals and dyes.
Biological Research: It serves as a tool for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-8-fluoroquinoline involves the inhibition of DNA synthesis. It binds to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, leading to cell death .
Comparison with Similar Compounds
3,4-Dichloro-8-fluoroquinoline can be compared with other fluorinated quinolines such as:
- 3,4-Dichloro-7-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 3,4-Dichloro-5,8-difluoroquinoline
These compounds share similar structural features but differ in their specific substitutions, which can affect their reactivity and applications .
Properties
IUPAC Name |
3,4-dichloro-8-fluoroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOOTOZCRFUTOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671173 |
Source
|
Record name | 3,4-Dichloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-28-8 |
Source
|
Record name | 3,4-Dichloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichloro-8-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.